molecular formula C7H3BrF3NO5S B12861258 2-Bromo-3-nitrophenyl trifluoromethanesulphonate

2-Bromo-3-nitrophenyl trifluoromethanesulphonate

Cat. No.: B12861258
M. Wt: 350.07 g/mol
InChI Key: KWCUJNPIWHPIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-nitrophenyl trifluoromethanesulphonate is an organic compound with the molecular formula C7H3BrF3NO5S. It is a derivative of phenyl trifluoromethanesulphonate, where the phenyl ring is substituted with bromine and nitro groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate typically involves the following steps:

    Nitration of Bromobenzene: Bromobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-bromo-3-nitrobenzene.

    Sulfonation: The nitrated product is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-nitrophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

    Nucleophilic Substitution: Products include azides, ethers, and thioethers.

    Reduction: The major product is 2-bromo-3-aminophenyl trifluoromethanesulphonate.

    Coupling Reactions: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2-Bromo-3-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein modifications due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate depends on the specific reaction or application:

    Nucleophilic Substitution: The trifluoromethanesulphonate group acts as a leaving group, facilitating the attack of nucleophiles on the aromatic ring.

    Reduction: The nitro group undergoes a stepwise reduction to an amino group, involving the transfer of electrons and protons.

    Coupling Reactions: The bromine atom participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

2-Bromo-3-nitrophenyl trifluoromethanesulphonate can be compared with other similar compounds:

    2-Bromo-4-nitrophenyl trifluoromethanesulphonate: Similar structure but different position of the nitro group, affecting its reactivity and applications.

    2-Chloro-3-nitrophenyl trifluoromethanesulphonate: Chlorine instead of bromine, leading to different reactivity in coupling reactions.

    3-Nitrophenyl trifluoromethanesulphonate: Lacks the bromine atom, which changes its suitability for certain reactions like Suzuki coupling.

The uniqueness of this compound lies in its combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

(2-bromo-3-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO5S/c8-6-4(12(13)14)2-1-3-5(6)17-18(15,16)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCUJNPIWHPIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.